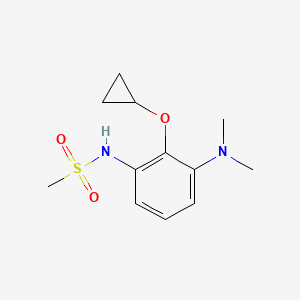
N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide: is an organic compound with the molecular formula C12H18N2O3S This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable phenol derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the aromatic ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce new functional groups onto the aromatic ring.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology and Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects. It may be investigated for its interactions with biological targets such as enzymes or receptors.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the sulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-(2-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide
- N-(2-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide
Comparison: N-(2-Cyclopropoxy-3-(dimethylamino)phenyl)methanesulfonamide is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The cyclopropoxy group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[2-cyclopropyloxy-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-14(2)11-6-4-5-10(13-18(3,15)16)12(11)17-9-7-8-9/h4-6,9,13H,7-8H2,1-3H3 |
Clé InChI |
JYGINVQOLWELCU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)









